6-Chloroquinolin-8-amine
Overview
Description
6-Chloroquinolin-8-amine is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of a chlorine atom at the 6th position and an amine group at the 8th position of the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
6-Chloroquinolin-8-amine is a derivative of Chloroquine, which is an antimalarial drug . The primary target of Chloroquine and its derivatives is heme polymerase in malarial trophozoites .
Mode of Action
Chloroquine and its derivatives, including this compound, inhibit the action of heme polymerase. This prevents the conversion of heme to hemazoin . As a result, Plasmodium species continue to accumulate toxic heme, which eventually leads to the death of the parasite .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the heme to hemazoin conversion pathway in Plasmodium species . By inhibiting heme polymerase, the compound disrupts this pathway, leading to the accumulation of toxic heme and the death of the parasite .
Result of Action
The primary result of the action of this compound is the death of Plasmodium species, the parasites responsible for malaria . This is achieved through the disruption of the heme to hemazoin conversion pathway, leading to the accumulation of toxic heme within the parasite .
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo various chemical reactions, including C–H functionalization . This process involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions
Cellular Effects
It is known that the compound can affect cellular processes through its involvement in various chemical reactions
Molecular Mechanism
It is known to undergo C–H functionalization, which involves the formation of C–C and C–Z bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroquinolin-8-amine typically involves the chlorination of quinoline followed by amination. One common method is the Combes/Conrad–Limpach reaction, which involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclodehydration in the presence of a strong acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, often using catalysts to enhance reaction efficiency and yield. Transition metal-catalyzed reactions and green chemistry protocols are also employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Chloroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as tin powder in the presence of hydrochloric acid are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
6-Chloroquinolin-8-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its antimicrobial and antiviral properties.
Medicine: It has potential therapeutic applications, including antimalarial and anticancer activities.
Industry: Used in the production of dyes, catalysts, and materials
Comparison with Similar Compounds
8-Aminoquinoline: Known for its antimalarial activity.
6-Chloroquinoline: Similar structure but lacks the amine group at the 8th position.
Quinoline N-oxide: An oxidized form of quinoline with different biological activities.
Uniqueness: 6-Chloroquinolin-8-amine is unique due to the presence of both chlorine and amine groups, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
6-chloroquinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFMPCSQKFOUFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063930 | |
Record name | 8-Quinolinamine, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5470-75-7 | |
Record name | 6-Chloro-8-aminoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5470-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-8-aminoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-8-aminoquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27981 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Quinolinamine, 6-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 8-Quinolinamine, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-8-aminoquinoline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EBB5KL32K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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